3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate is a complex organic compound that features a benzothiazole ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid: Shares the benzothiazole ring but lacks the carbamate group.
N-(4-methylphenyl)carbamate: Contains the carbamate group but lacks the benzothiazole ring.
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate is unique due to the combination of the benzothiazole ring and the carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
199172-97-9 |
---|---|
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-9-14(10-8-13)19-18(22)23-12-4-11-20-17(21)15-5-2-3-6-16(15)24-20/h2-3,5-10H,4,11-12H2,1H3,(H,19,22) |
InChI Key |
JVCUDKPTQKYCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.